molecular formula C9H11N B1340719 6-Methylindoline CAS No. 86911-82-2

6-Methylindoline

Cat. No.: B1340719
CAS No.: 86911-82-2
M. Wt: 133.19 g/mol
InChI Key: GYHSHGUXLJLVAR-UHFFFAOYSA-N
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Description

6-Methylindoline is an organic compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Biochemical Analysis

Biochemical Properties

6-Methyl-2,3-dihydro-1H-indole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives have been shown to bind with high affinity to multiple receptors, which is helpful in developing new therapeutic compounds . The interactions between 6-methyl-2,3-dihydro-1H-indole and these biomolecules are primarily based on its aromatic nature and the presence of a nitrogen atom, which allows for hydrogen bonding and π-π interactions.

Cellular Effects

6-Methyl-2,3-dihydro-1H-indole influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been reported to exhibit antiviral activity by inhibiting viral replication . Additionally, they can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, indole-3-acetic acid, a related compound, is known to act as a plant hormone that regulates growth and development .

Molecular Mechanism

The molecular mechanism of 6-methyl-2,3-dihydro-1H-indole involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Indole derivatives can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, they can activate certain receptors, leading to downstream signaling events that alter gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-methyl-2,3-dihydro-1H-indole can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Indole derivatives are generally stable under physiological conditions, but their degradation products can also exhibit biological activity . Long-term studies in vitro and in vivo have shown that indole derivatives can have sustained effects on cellular processes, including gene expression and metabolism.

Dosage Effects in Animal Models

The effects of 6-methyl-2,3-dihydro-1H-indole vary with different dosages in animal models. At low doses, indole derivatives can exhibit therapeutic effects, such as antiviral and anticancer activities . At high doses, they can cause toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where the biological activity of the compound increases with dosage up to a certain point, beyond which toxicity becomes apparent.

Metabolic Pathways

6-Methyl-2,3-dihydro-1H-indole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. Indole derivatives are known to affect metabolic flux and metabolite levels, influencing overall cellular metabolism . For example, indole-3-acetic acid is metabolized by specific enzymes in plants, leading to the production of other bioactive compounds .

Transport and Distribution

The transport and distribution of 6-methyl-2,3-dihydro-1H-indole within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Indole derivatives can be transported across cell membranes via passive diffusion or active transport mechanisms, depending on their chemical properties.

Subcellular Localization

6-Methyl-2,3-dihydro-1H-indole exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . For instance, indole derivatives can localize to the nucleus, where they interact with DNA and transcription factors to regulate gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylindoline can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole structure . Another method involves the cyclization of N-acylated anilines with alkynes in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalyst, solvent, and reaction temperature are critical factors in the industrial synthesis process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methylindoline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

6-methyl-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-7-2-3-8-4-5-10-9(8)6-7/h2-3,6,10H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHSHGUXLJLVAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCN2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480304
Record name 6-Methylindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86911-82-2
Record name 6-Methylindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methyl-2,3-dihydro-1H-indole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

6-Methyl indole (0.50 g, 3.8 mmol) was dissolved in glacial acetic acid (19.1 mL) and cooled to 0° C. Sodium cyanoborohydride (0.48 g, 7.6 mmol) was added portionwise and the mixture warmed to ambient temperature and stirred for 2 h. The reaction was diluted with water (8.0 mL), made alkaline with 40% aqueous NaOH and extracted with EtOAc (3×10 mL). The combined organic extracts were washed with brine (3×30 mL), dried over sodium sulfate, filtered and concentrated. Purification by column chromatography on silica gel (gradient elution, 0-100% EtOAc/petrol), gave the title compound (0.256 g, 51%) as a purple oil. 1H NMR (Me-d3-OD): 6.96 (1H, d), 6.53 (2H, d), 3.44 (2H, t), 2.94 (2H, t), 2.23 (3H, s).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
19.1 mL
Type
solvent
Reaction Step One
Quantity
0.48 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Four
Yield
51%

Synthesis routes and methods II

Procedure details

6-Methylindole (2.785 g, 21.2 mmol) in dry Et2O (30 mL) was chilled to 0° C. and a solution of ZnBH4 in Et2O (~1.5 eq.; 215 mL of 0.15M) was added. The mixture was stirred 3 days at 22° C. in darkness and then quenched by addition of 1M aqueous HCl (until no further H2(g) evolved on mixing) followed by basification to pH >10 with 2N NaOH. The ether phase was separated and washed with brine, tided over MgSO4(s), filtered, and concentrated in vacuo to afford >90% pure 6-methyl-indoline as a syrup (2.82 g; GC/MS: RT=0.63 min., M+ =133). This material can be purified by chromatography on silica (25% EtOAc/hexanes) or vacuum distillation but was typically used without further purification. The following indolines were prepared in an analogous manner from the appropriately substituted indoles:
Quantity
2.785 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
ZnBH4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
215 mL
Type
solvent
Reaction Step Two
Yield
90%

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